
7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Overview
Description
7-Bromo-5-methyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 5-methylindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) for the selective bromination at the 7th position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 7-Bromo-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-5-methyl-1H-indole-3-methanol.
Substitution: 7-Substituted-5-methyl-1H-indole-3-carbaldehyde derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various heterocyclic compounds and is involved in multicomponent reactions .
Biology and Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is largely dependent on its interactions with biological targets. As an indole derivative, it may act as a ligand for various receptors and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The bromine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 5-Bromoindole-3-carboxaldehyde
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoindole-3-carboxaldehyde
Comparison: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other bromoindole derivatives, the methyl group at the 5th position may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Biological Activity
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a significant derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : This compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It acts as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.
- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors or modifying histones, thereby impacting chromatin structure and accessibility.
Biological Activities
Research highlights several biological activities associated with this compound:
- Anticancer Activity : This compound has shown potential in inhibiting tumor growth in various cancer cell lines. Studies indicate its effectiveness against human cancer cells, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines.
- Antimicrobial Properties : It exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies
- Anticancer Research : A study evaluating the cytotoxic effects of this compound on A549 and MDA-MB-231 cell lines reported significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Evaluation : In vitro tests showed that this compound had minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Biochemical Pathways
The compound's interaction with biochemical pathways is crucial for its biological effects:
Biological Activity | Mechanism |
---|---|
Anticancer | Induces apoptosis; inhibits cell proliferation |
Antimicrobial | Disrupts bacterial cell wall synthesis |
Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing novel indole derivatives with enhanced biological activity.
- Pharmaceutical Development : Investigated for its potential as an anticancer and antimicrobial agent.
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJQPZNSDSHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16077-60-4 | |
Record name | 16077-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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